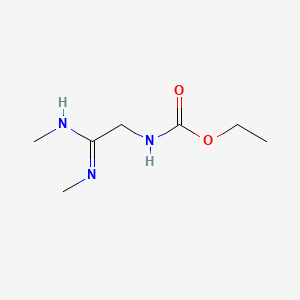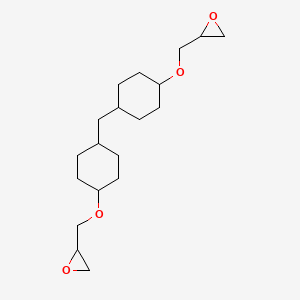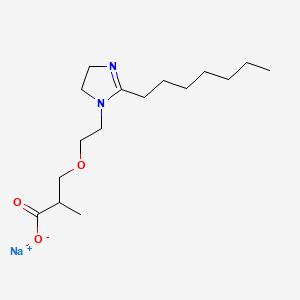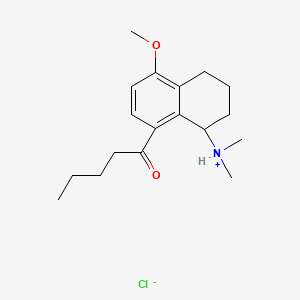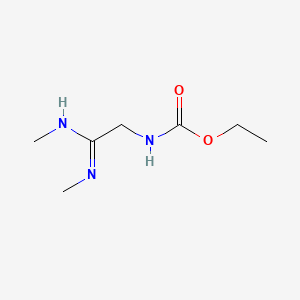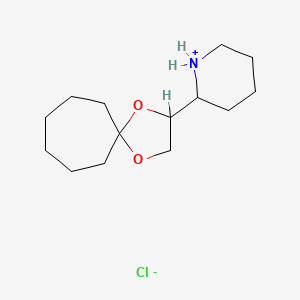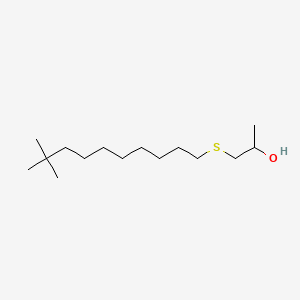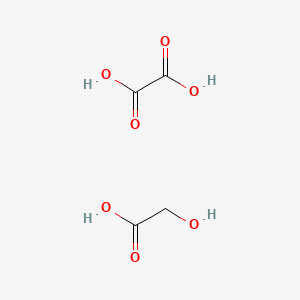![molecular formula C18H21ClN10O4 B13770213 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including an oxadiazole ring, a nitrophenyl group, a piperidine moiety, and a triazole ring, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the oxadiazole ring: Starting with appropriate precursors, the oxadiazole ring can be synthesized through cyclization reactions.
Introduction of the nitrophenyl group: This step might involve nitration reactions followed by coupling with the oxadiazole ring.
Formation of the triazole ring: The triazole ring can be synthesized using azide-alkyne cycloaddition reactions.
Attachment of the piperidine moiety: This step could involve nucleophilic substitution reactions.
Final assembly: The final compound is assembled through condensation reactions, forming the desired product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve:
Optimization of reaction conditions: Temperature, pressure, solvents, and catalysts.
Purification techniques: Crystallization, distillation, and chromatography.
Quality control: Ensuring the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and nitrophenyl groups.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the triazole and piperidine moieties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Major Products
Oxidation products: Oxidized derivatives of the amino and nitrophenyl groups.
Reduction products: Amino derivatives of the nitrophenyl group.
Substitution products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry.
Material science:
Biology
Biochemical studies: Investigating interactions with biological macromolecules.
Drug development: Potential as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic applications: Exploring its potential as an active pharmaceutical ingredient.
Diagnostic tools: Use in imaging and diagnostic assays.
Industry
Chemical manufacturing: Intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of this compound would depend on its specific application. Generally, it could involve:
Molecular targets: Enzymes, receptors, or other biomolecules.
Pathways involved: Signal transduction pathways, metabolic pathways.
相似化合物的比较
Similar Compounds
- **3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide (without hydrochloride).
Other triazole derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
Functional group diversity: The presence of multiple functional groups makes it unique.
Versatility: Potential for a wide range of chemical reactions and applications.
属性
分子式 |
C18H21ClN10O4 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC 名称 |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20N10O4.ClH/c19-16-17(24-32-23-16)27-15(13(21-25-27)11-26-8-4-1-5-9-26)18(29)22-20-10-12-6-2-3-7-14(12)28(30)31;/h2-3,6-7,10H,1,4-5,8-9,11H2,(H2,19,23)(H,22,29);1H/b20-10+; |
InChI 键 |
HJBYWEQABXUZSU-XZISABOOSA-N |
手性 SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-].Cl |
规范 SMILES |
C1CCN(CC1)CC2=C(N(N=N2)C3=NON=C3N)C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![calcium;strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13770141.png)
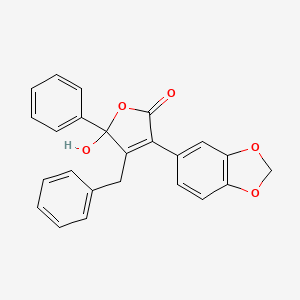

![Formaldehyde, [3H]](/img/structure/B13770156.png)
